REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[CH3:20][O:21][CH2:22][CH2:23][O:24][CH3:25].[OH2:26].[OH:11][B:12]([OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[c:2]1(-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1
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Name
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Type
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product
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Smiles
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O=Cc1cc(-c2ccccc2)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |